4-({5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}sulfonyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-{[5-CHLORO-2-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]SULFONYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxalinone core, which is known for its biological activity, and a sulfonyl group, which can enhance its solubility and reactivity.
Preparation Methods
The synthesis of 4-{[5-CHLORO-2-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]SULFONYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE typically involves multiple steps, including the formation of the quinoxalinone core and the introduction of the sulfonyl and morpholino groups. One common synthetic route involves the reaction of 5-chloro-2-nitroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the quinoxalinone core. The sulfonyl group is introduced through a sulfonation reaction, and the morpholino group is added via a nucleophilic substitution reaction .
Chemical Reactions Analysis
4-{[5-CHLORO-2-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]SULFONYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The quinoxalinone core is known for its biological activity, making this compound a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-{[5-CHLORO-2-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]SULFONYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE involves its interaction with specific molecular targets. The quinoxalinone core can bind to enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The morpholino group can improve the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar compounds include other quinoxalinone derivatives and sulfonyl-containing molecules. Compared to these compounds, 4-{[5-CHLORO-2-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]SULFONYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE is unique due to its combination of a quinoxalinone core, a sulfonyl group, and a morpholino group. This combination enhances its biological activity, solubility, and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H20ClN3O6S |
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Molecular Weight |
465.9 g/mol |
IUPAC Name |
4-[5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C20H20ClN3O6S/c21-14-5-6-17(30-13-20(26)23-7-9-29-10-8-23)18(11-14)31(27,28)24-12-19(25)22-15-3-1-2-4-16(15)24/h1-6,11H,7-10,12-13H2,(H,22,25) |
InChI Key |
KGFJTESHEKHSRK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)N3CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
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